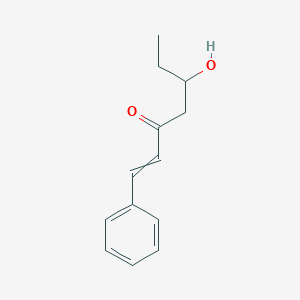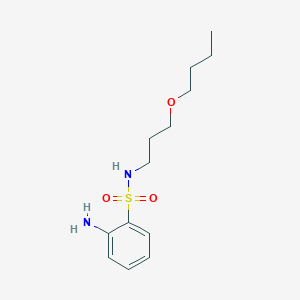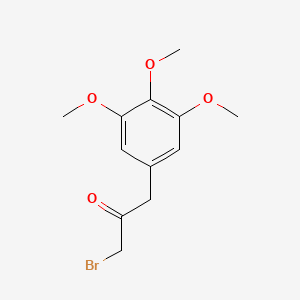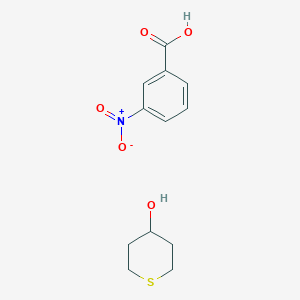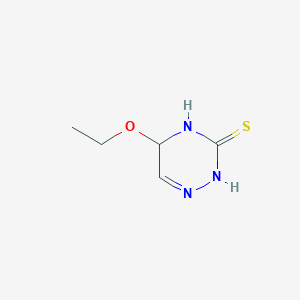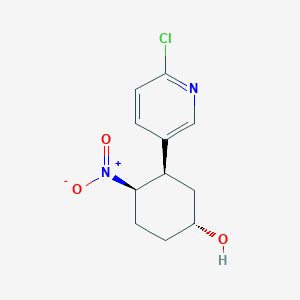
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- is a complex organic compound characterized by its cyclohexanol backbone with a 6-chloro-3-pyridinyl and a 4-nitro substituent. The stereochemistry of the compound is specified by the (1R,3R,4R) configuration, indicating the spatial arrangement of the atoms around the cyclohexanol ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- typically involves multi-step organic reactions. The starting materials often include cyclohexanol derivatives, chlorinated pyridines, and nitrating agents. The reaction conditions may involve:
Nitration: Using nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: Employing reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Coupling Reactions: Utilizing catalysts such as palladium or copper to couple the pyridine ring to the cyclohexanol backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): For maintaining consistent reaction conditions.
Distillation and Crystallization: For purification of the final product.
化学反应分析
Types of Reactions
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using hydrogenation or metal hydrides.
Substitution: Halogenation or alkylation reactions where the chloro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amino-cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学研究应用
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce physiological effects.
相似化合物的比较
Similar Compounds
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1S,3S,4S)-: Differing in stereochemistry.
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3S,4R)-: Differing in stereochemistry.
Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1S,3R,4S)-: Differing in stereochemistry.
Uniqueness
The uniqueness of Cyclohexanol, 3-(6-chloro-3-pyridinyl)-4-nitro-, (1R,3R,4R)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers.
属性
CAS 编号 |
820215-74-5 |
|---|---|
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
(1R,3R,4R)-3-(6-chloropyridin-3-yl)-4-nitrocyclohexan-1-ol |
InChI |
InChI=1S/C11H13ClN2O3/c12-11-4-1-7(6-13-11)9-5-8(15)2-3-10(9)14(16)17/h1,4,6,8-10,15H,2-3,5H2/t8-,9-,10-/m1/s1 |
InChI 键 |
ZTVHGTFNXVIDJE-OPRDCNLKSA-N |
手性 SMILES |
C1C[C@H]([C@H](C[C@@H]1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
C1CC(C(CC1O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)

![Pentanoic acid,2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-4-methyl-,(2S)-](/img/structure/B12533340.png)
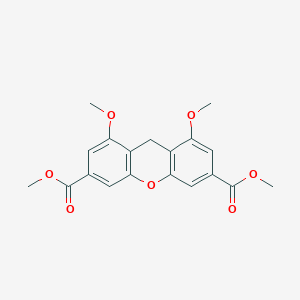
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12533358.png)
![5-Bromo-3-[(methoxymethyl)sulfamoyl]-1H-indole-2-carboxamide](/img/structure/B12533363.png)
